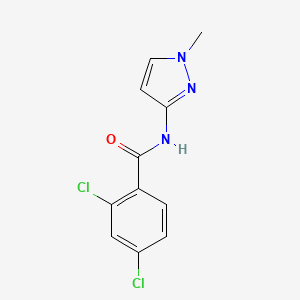

2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Beschreibung

2,4-Dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a benzamide derivative featuring a dichlorinated aromatic ring and a 1-methylpyrazole substituent. This compound belongs to a class of molecules where structural variations in the benzamide core and substituent groups influence physicochemical properties and biological activity.

Eigenschaften

CAS-Nummer |

956264-15-6 |

|---|---|

Molekularformel |

C11H9Cl2N3O |

Molekulargewicht |

270.11 g/mol |

IUPAC-Name |

2,4-dichloro-N-(1-methylpyrazol-3-yl)benzamide |

InChI |

InChI=1S/C11H9Cl2N3O/c1-16-5-4-10(15-16)14-11(17)8-3-2-7(12)6-9(8)13/h2-6H,1H3,(H,14,15,17) |

InChI-Schlüssel |

DHIYFBKOBPPKQN-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=CC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Löslichkeit |

34.3 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2,4-Dichlor-N-(1-Methyl-1H-pyrazol-3-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chloratome am Benzolring können unter geeigneten Bedingungen durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann je nach den verwendeten Reagenzien und Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine, Thiole und Alkoxide.

Oxidations- und Reduktionsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid können verwendet werden, um die Verbindung zu modifizieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Benzamide liefern, während Oxidations- oder Reduktionsreaktionen verschiedene oxidierte oder reduzierte Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

2,4-Dichlor-N-(1-Methyl-1H-pyrazol-3-yl)benzamid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von 2,4-Dichlor-N-(1-Methyl-1H-pyrazol-3-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Pfade und Zielstrukturen werden noch untersucht, aber es wird angenommen, dass sie Wechselwirkungen mit Proteinen und Nukleinsäuren beinhalten.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation or reduction reactions can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

- Structural Differences : Replaces the pyrazole group with a 1,3,4-thiadiazole ring and introduces a trichloroethyl moiety.

- Functional Insights: Demonstrated potent inhibition of dihydrofolate reductase (DHFR) with a binding free energy (ΔG) of −9.0 kcal/mol, surpassing reference compounds. Forms three hydrogen bonds with DHFR’s active site (Asp 21, Ser 59, Tyr 22), attributed to the thiadiazole and secondary amino groups .

- Key Distinction : The thiadiazole ring enhances DHFR binding compared to the pyrazole in the target compound, suggesting that heterocycle choice critically impacts enzyme inhibition.

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide

- Structural Differences: Substitutes the pyrazole with a dimethylaminocyclohexyl group and adds an isopropyl chain.

- Lacks direct evidence of biological activity but structurally resembles kinase inhibitors or GPCR-targeting agents due to its tertiary amine and bulky substituents .

- Key Distinction : The absence of a heteroaromatic ring (e.g., pyrazole or thiadiazole) may limit specific protein interactions but improve pharmacokinetic properties.

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Structural Differences : Incorporates a fused pyrazolo-pyridine core and an ethyl-methylpyrazole group.

- Functional Insights :

- Key Distinction : The pyrazolo-pyridine scaffold diversifies binding modes compared to simpler benzamide derivatives.

Data Table: Comparative Analysis of Benzamide Derivatives

Mechanistic and Structural Insights

- Role of Halogenation : The 2,4-dichloro substitution in the target compound and analogs (e.g., ) likely enhances electrophilicity and protein binding via halogen bonding .

- Heterocyclic Influence :

- Substituent Effects : Bulky groups (e.g., trichloroethyl in ) may sterically hinder binding but improve target specificity.

Biologische Aktivität

2,4-Dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide is with a molecular weight of 256.12 g/mol. The compound features a benzamide core with dichloro and pyrazole substituents, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉Cl₂N₃O |

| Molecular Weight | 256.12 g/mol |

| IUPAC Name | 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide |

The biological activity of 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide is primarily attributed to its interaction with specific molecular targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the pyrazole ring enhances its binding affinity to various proteins due to hydrogen bonding and hydrophobic interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation. In one study, the compound demonstrated significant inhibitory effects on tyrosine kinases, which are critical in signaling pathways that regulate cell growth and survival .

Enzyme Inhibition

2,4-Dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide acts as an inhibitor for several enzymes, including those involved in metabolic pathways. Its structure allows it to fit into the active sites of these enzymes effectively, thereby blocking substrate access and inhibiting their function.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that substituents on the benzamide moiety can significantly affect potency. For example, electronegative groups in specific positions have been shown to enhance binding affinity and functional activity .

Key Findings:

- Substituent Effects: The presence of halogen atoms in the ortho or para positions increases potency.

- Pyrazole Variants: Modifying the pyrazole ring can lead to variations in biological activity, making it a versatile scaffold for drug development.

Case Study 1: Inhibition of Tyrosine Kinase

In a study examining the inhibition of tyrosine kinase receptors, 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide was found to effectively block receptor activation in vitro. The crystal structure analysis revealed that the compound binds within the ATP-binding pocket, preventing phosphorylation events critical for cancer cell signaling .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various pathogens. Results indicated that it exhibited selective inhibition against bacterial strains, showcasing its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.